N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
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Description
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole Heterocycles Synthesis and Applications : Pyrazole derivatives are recognized for their significant role in medicinal chemistry, attributed to their broad spectrum of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, with phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine being common reagents. The extensive use of pyrazoles as pharmacophores highlights their potential in combinatorial and medicinal chemistry, suggesting that N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide could also have diverse biological and pharmacological applications (Dar & Shamsuzzaman, 2015).
Optoelectronic Applications of Heterocyclic Compounds
Functionalized Quinazolines and Pyrimidines : The integration of quinazoline and pyrimidine moieties into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This suggests potential research avenues for this compound in the development of optoelectronic materials, given its heterocyclic core and potential for functionalization (Lipunova et al., 2018).
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-7-8-18(14(2)9-13)25-21(15-11-28-12-17(15)24-25)23-20(26)10-27-19-6-4-3-5-16(19)22/h3-9H,10-12H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPMKLVXDHOEII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.